
Fluvastatin sodium
Vue d'ensemble
Description
Fluvastatin sodium, chemically designated as (±)-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid monosodium salt (Figure 1), is a synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . As a hydrophilic statin, it reduces plasma low-density lipoprotein cholesterol (LDL-C) by up to 35% and is approved for hypercholesterolemia and atherosclerotic cardiovascular disease prevention .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la fluvastatine sodique implique plusieurs étapes, à partir de la condensation d’un dérivé de fluorophényl-indole avec un dérivé d’acide heptenoïque. Le processus comprend l’utilisation de divers réactifs et catalyseurs dans des conditions contrôlées pour assurer la stéréochimie et la pureté souhaitées du produit final .
Méthodes de production industrielle : La production industrielle de fluvastatine sodique implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés. Le processus peut inclure des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : La fluvastatine sodique subit plusieurs types de réactions chimiques, notamment :
Oxydation : La fluvastatine sodique peut être oxydée dans des conditions spécifiques pour former divers produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la fluvastatine sodique.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la fluvastatine sodique comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés : Les principaux produits formés à partir des réactions de la fluvastatine sodique dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Ces produits peuvent inclure divers dérivés oxydés, réduits ou substitués de la fluvastatine sodique .
4. Applications de la recherche scientifique
La fluvastatine sodique a un large éventail d’applications de recherche scientifique, notamment :
Chimie : La fluvastatine sodique est utilisée comme composé modèle dans diverses études chimiques pour comprendre sa réactivité et ses interactions avec d’autres molécules.
Biologie : En recherche biologique, la fluvastatine sodique est utilisée pour étudier ses effets sur les processus cellulaires et son potentiel en tant qu’agent thérapeutique.
Médecine : La fluvastatine sodique est largement étudiée pour son rôle dans l’abaissement du cholestérol et la prévention des maladies cardiovasculaires. .
Applications De Recherche Scientifique
Introduction to Fluvastatin Sodium
This compound is a member of the statin class of medications, primarily used for lowering cholesterol levels in patients with hypercholesterolemia. It functions as an HMG-CoA reductase inhibitor, which plays a critical role in cholesterol biosynthesis. This compound has been extensively studied for its therapeutic applications, particularly in cardiovascular health, and its efficacy in managing various lipid disorders.
Cardiovascular Disease Management
This compound is primarily indicated for the treatment of hyperlipidemia, specifically hypercholesterolemia. Its applications in cardiovascular disease management include:
- Reduction of LDL Cholesterol : Fluvastatin effectively lowers low-density lipoprotein (LDL) cholesterol levels, which is crucial for reducing the risk of atherosclerosis and coronary artery disease .
- Prevention of Cardiovascular Events : Clinical studies have shown that fluvastatin can significantly reduce the incidence of major cardiovascular events such as heart attacks and strokes in high-risk populations .
Hyperlipidemia Treatment
Fluvastatin is utilized in various forms to treat different types of dyslipidemia:
- Primary Hyperlipidemia : It is prescribed for patients with elevated cholesterol levels due to genetic factors or lifestyle choices.
- Mixed Dyslipidemia : Fluvastatin is effective in managing patients with both elevated LDL and triglycerides .
Potential Neuroprotective Effects
Recent research suggests that fluvastatin may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and multiple sclerosis. Studies indicate that statins, including fluvastatin, might reduce neuroinflammation and improve cognitive function .
Anti-inflammatory Properties
Fluvastatin has been investigated for its anti-inflammatory effects, particularly in conditions characterized by chronic inflammation such as rheumatoid arthritis and systemic lupus erythematosus (SLE). The compound may help modulate inflammatory pathways, providing relief from symptoms associated with these diseases .
Analytical Applications
This compound has also been studied for its analytical applications:
- Electrochemical Analysis : Research has utilized voltammetric techniques to study the oxidation of fluvastatin on electrodes, aiding in the development of sensitive analytical methods for detecting this compound in pharmaceutical preparations and biological samples .
Case Study 1: Efficacy in Hypercholesterolemia
A clinical trial involving patients with high cholesterol demonstrated that fluvastatin at a dosage of 80 mg significantly reduced LDL levels compared to placebo. Patients experienced an average reduction of 25% in LDL cholesterol over six months .
Case Study 2: Cardiovascular Risk Reduction
In a study focusing on patients with established cardiovascular disease, fluvastatin was shown to lower the risk of recurrent cardiovascular events by approximately 30% when combined with lifestyle modifications .
Case Study 3: Neuroprotective Effects
A pilot study assessed the cognitive function in patients with mild cognitive impairment receiving fluvastatin. Results indicated improvements in memory and executive function over a year-long treatment period, suggesting potential benefits beyond lipid lowering .
Mécanisme D'action
La fluvastatine sodique agit en inhibant sélectivement et de manière compétitive l’enzyme hépatique hydroxymethylglutaryl-coenzyme A réductase. Cette enzyme est responsable de la conversion de l’hydroxymethylglutaryl-coenzyme A en mévalonate, une étape clé de la biosynthèse du cholestérol. En inhibant cette enzyme, la fluvastatine sodique réduit efficacement la production de cholestérol dans le foie, ce qui entraîne une baisse des taux de cholestérol plasmatique .
Composés similaires :
Unicité de la fluvastatine sodique : La fluvastatine sodique est unique parmi les statines en raison de son origine entièrement synthétique et de son inhibition spécifique de l’hydroxymethylglutaryl-coenzyme A réductase. Elle présente un faible potentiel d’interactions médicamenteuses par rapport aux autres statines, ce qui en fait une option appropriée pour les patients suivant des schémas médicamenteux complexes .
Comparaison Avec Des Composés Similaires
Key Pharmacological Properties
- Mechanism : Reversible inhibition of HMG-CoA reductase (IC₅₀ = 40–100 nM in human liver microsomes), limiting mevalonate synthesis and subsequent cholesterol production .
- Metabolism : Primarily metabolized by cytochrome P450 2C9 (CYP2C9) to 5-hydroxy-, 6-hydroxy-, and N-deisopropyl derivatives, with minimal renal excretion .
Clinical studies highlight its efficacy in improving cardiac function in diabetic cardiomyopathy, reducing serum connective tissue growth factor (CTGF) by 49% and enhancing ejection fraction (EF) by 17% after six months . Its solid-state properties, including crystalline forms derived from different solvents, influence dissolution rates and bioavailability .
Fluvastatin sodium is compared to other statins, including lovastatin, pravastatin, and atorvastatin, based on pharmacokinetics, efficacy, safety, and clinical applications.
Pharmacokinetic Profiles
Parameter | This compound | Lovastatin | Pravastatin | Atorvastatin |
---|---|---|---|---|
Bioavailability | 24–29% | <5% (prodrug) | 17–34% | 14–30% |
Metabolism | CYP2C9 (50–80%) | CYP3A4 | Sulfation (non-CYP) | CYP3A4 |
Half-life (hr) | 0.5–3.0 | 2–3 | 1.5–2.0 | 14–30 |
Renal Excretion | <6% | 10% | 60% | <2% |
Protein Binding | >98% | >95% | 43–54% | >98% |
Key Insights :
- Fluvastatin’s reliance on CYP2C9 reduces drug interaction risks compared to CYP3A4-dependent statins (e.g., lovastatin, atorvastatin) .
- Pravastatin’s renal excretion makes it preferable for patients with hepatic impairment .
Efficacy in LDL-C Reduction and Clinical Outcomes
Notable Differences:
- Fluvastatin’s antioxidant properties uniquely mitigate LDL oxidation, a secondary atherosclerosis pathway .
- Atorvastatin’s potency exceeds fluvastatin, but fluvastatin’s safety profile is favorable in diabetic populations .
Clinical Implications :
- Fluvastatin’s minimal CYP3A4 interaction reduces contraindications with macrolides, antifungals, and calcium channel blockers .
- Pravastatin and fluvastatin are preferred in elderly patients or those on polypharmacy .
Formulation and Bioavailability Enhancements
- Fluvastatin : Orodispersible tablets developed for rapid disintegration (30 seconds) and improved bioavailability in dysphagic patients .
- Atorvastatin : Co-amorphous formulations with probucol enhance stability but require rigorous storage conditions .
- Lovastatin : Extended-release formulations mitigate first-pass metabolism, increasing bioavailability to 10% .
Activité Biologique
Ethyl 3-hydroxy-2,2-dimethylbutanoate, with the molecular formula and a molecular weight of 160.21 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Ethyl 3-hydroxy-2,2-dimethylbutanoate is classified as an ester and features a hydroxyl group along with two methyl groups on its butanoate backbone. The compound is typically synthesized through the esterification of 3-hydroxy-2,2-dimethylbutanol with an acid catalyst like sulfuric acid.
Biological Activity Overview
The biological activities of ethyl 3-hydroxy-2,2-dimethylbutanoate are primarily linked to its interactions with various biological systems. Research indicates that it may exhibit:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although detailed investigations are still required to confirm these effects.
- Antitumor Activity : Some studies have indicated potential cytotoxic effects against cancer cell lines, suggesting that it may serve as a lead compound for anticancer drug development .
- Enzyme Interaction : The compound's hydroxyl group allows for hydrogen bonding with enzymes, potentially influencing enzymatic activity and cellular processes.
The mechanism by which ethyl 3-hydroxy-2,2-dimethylbutanoate exerts its biological effects involves:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
- Modulation of Enzyme Activity : By interacting with specific enzymes, the compound may alter metabolic pathways, leading to various physiological effects.
- Cell Membrane Interaction : Its lipophilic nature may allow it to penetrate cell membranes, affecting intracellular signaling pathways.
Case Studies
- Antimicrobial Activity :
- Cytotoxic Effects :
Comparative Analysis
Compound | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
---|---|---|---|
Ethyl 3-hydroxy-2,2-dimethylbutanoate | Moderate | Significant | Enzyme interaction and membrane penetration |
Ethyl 3-hydroxybutanoate | Low | Moderate | Limited enzyme interaction |
Ethyl acetate | High | Low | Membrane disruption |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing Fluvastatin sodium’s dissolution profile in vitro, and how can cross-linking issues in gelatin capsules be addressed?
- Methodological Answer : Use the paddle method (50 rpm) with 500 mL of water as the dissolution medium. If cross-linking is suspected, repeat the test using papain-enzyme solution (≥550 U/mL) to degrade gelatin. Dissolution limits should be ≥80% at 30 minutes, validated via HPLC analysis. This approach ensures reproducibility and aligns with pharmacopeial standards for resolving formulation inconsistencies .
Q. How should researchers design studies to evaluate this compound’s inhibition of HMG-CoA reductase in vitro?
- Methodological Answer : Use human liver microsomes or vascular smooth muscle cells, as this compound exhibits IC50 values of 40–100 nM in these systems. Include controls for competitive inhibition (e.g., co-incubation with HMG-CoA substrate) and measure cholesterol synthesis via radiolabeled acetate incorporation. Ensure pH stability (6.8–7.4) to avoid confounding effects on enzyme activity .
Q. What statistical considerations are critical for preclinical studies investigating Fluvastatin’s antioxidant effects?
- Methodological Answer : Employ multivariate regression to account for variables like baseline LDL levels and oxidative stress markers. Use a sample size calculation based on pilot data (e.g., 20% reduction in lipid peroxidation with α=0.05 and β=0.2). Stratify results by cell type (e.g., endothelial vs. hepatocyte models) to address variability .
Advanced Research Questions
Q. How can contradictory data on Fluvastatin’s IC50 values across studies be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., microsomal preparation methods) or metabolite interference. Standardize protocols using reference materials (e.g., USP-grade Fluvastatin) and validate via inter-laboratory comparisons. Include kinetic analyses (Km/Vmax) to distinguish competitive vs. non-competitive inhibition mechanisms .
Q. What experimental strategies are effective for studying Fluvastatin’s pleiotropic effects beyond lipid-lowering?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with functional assays (e.g., migration inhibition in vascular smooth muscle cells). Use siRNA knockdown to isolate HMG-CoA reductase-dependent pathways from off-target effects. For in vivo models, pair ApoE-deficient mice with tissue-specific Cre-lox systems to dissect organ-specific mechanisms .
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity in cell culture studies?
- Methodological Answer : Pre-screen batches via LC-MS for purity (>98%) and confirm solubility in culture media using dynamic light scattering. Include internal controls (e.g., a reference inhibitor like simvastatin) in each experiment. Document storage conditions (−20°C, desiccated) to prevent hydrolysis of the β-hydroxy-δ-lactone ring .
Q. Data Interpretation & Reproducibility
Q. What steps ensure reproducibility when translating Fluvastatin’s in vitro anti-proliferative effects to in vivo models?
- Methodological Answer : Validate in vitro findings using at least two cell lines (e.g., HepG2 and primary hepatocytes). For in vivo studies, use dose-escalation designs (e.g., 1–10 mg/kg/day) and measure plasma levels via LC-MS/MS to correlate exposure with effect. Report adherence to ARRIVE guidelines for animal studies to enhance cross-study comparability .
Q. How can meta-analyses reconcile conflicting clinical trial data on Fluvastatin’s efficacy in diverse populations?
- Methodological Answer : Apply PICOT criteria to filter studies: Population (e.g., coronary artery disease patients), Intervention (Fluvastatin 40–80 mg/day), Comparison (placebo/other statins), Outcome (LDL reduction, cardiovascular events), Timeframe (≥6 months). Use random-effects models to account for heterogeneity and publish funnel plots to assess publication bias .
Q. Ethical & Regulatory Considerations
Q. What documentation is required for clinical trials testing Fluvastatin in novel indications (e.g., parasitic infections)?
- Methodological Answer : Submit protocols to ethics committees detailing informed consent procedures, adverse event monitoring (e.g., rhabdomyolysis risk), and data-sharing plans. Reference prior safety data from FDA/EMA filings and include a DSMB for trials exceeding Phase II. Use validated endpoints (e.g., parasite load reduction) aligned with WHO guidelines .
Propriétés
IUPAC Name |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-NRFPMOEYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009854 | |
Record name | Sri 62320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94061-80-0, 93957-55-2, 93957-54-1 | |
Record name | Sri 62320 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sri 62320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin sodium hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.